molecular formula C9H15N3O8 B14691211 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate CAS No. 34001-52-0

2,2-Dimethylpropyl 4,4,4-trinitrobutanoate

Cat. No.: B14691211
CAS No.: 34001-52-0
M. Wt: 293.23 g/mol
InChI Key: IEYOGMGJULXDOB-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl 4,4,4-trinitrobutanoate is an organic compound with the molecular formula C9H15N3O8 It is known for its unique chemical structure, which includes a trinitrobutanoate group attached to a dimethylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate typically involves the nitration of butanoic acid derivatives followed by esterification with 2,2-dimethylpropanol. The reaction conditions often require the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The esterification step may involve the use of catalysts like sulfuric acid or p-toluenesulfonic acid to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl 4,4,4-trinitrobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with varying degrees of oxidation.

    Reduction: Amino derivatives.

    Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated esters.

Scientific Research Applications

2,2-Dimethylpropyl 4,4,4-trinitrobutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialized materials and chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, altering the activity of these targets. The ester group may also undergo hydrolysis, releasing the active components that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpropyl 2,2,2-trinitroethanoate
  • 2,2-Dimethylpropyl 3,3,3-trinitropropanoate
  • 2,2-Dimethylpropyl 5,5,5-trinitropentanoate

Uniqueness

2,2-Dimethylpropyl 4,4,4-trinitrobutanoate is unique due to its specific chain length and the position of the nitro groups

Properties

CAS No.

34001-52-0

Molecular Formula

C9H15N3O8

Molecular Weight

293.23 g/mol

IUPAC Name

2,2-dimethylpropyl 4,4,4-trinitrobutanoate

InChI

InChI=1S/C9H15N3O8/c1-8(2,3)6-20-7(13)4-5-9(10(14)15,11(16)17)12(18)19/h4-6H2,1-3H3

InChI Key

IEYOGMGJULXDOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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